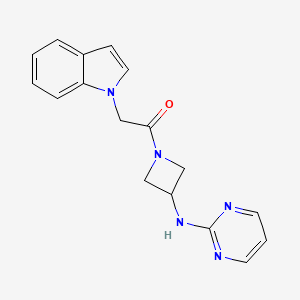

5-ethyl-N-((2-methylthiazol-4-yl)methyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

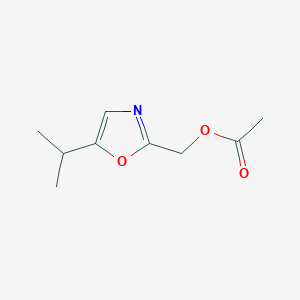

5-ethyl-N-((2-methylthiazol-4-yl)methyl)thiophene-2-sulfonamide is a chemical compound. It is related to the class of heterocyclic compounds known as thiazoles . Thiazoles are important in the field of medicinal chemistry and have been reported to possess a wide range of therapeutic properties .

Synthesis Analysis

While specific synthesis methods for 5-ethyl-N-((2-methylthiazol-4-yl)methyl)thiophene-2-sulfonamide are not available, related compounds have been synthesized and characterized . For instance, N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives have been synthesized, representing drug-like molecules with a well-developed structure-activity relationship .Chemical Reactions Analysis

Thiazole rings, which are part of the structure of 5-ethyl-N-((2-methylthiazol-4-yl)methyl)thiophene-2-sulfonamide, have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .Scientific Research Applications

Antioxidant Properties

Thiazoles have been investigated for their antioxidant potential. This compound’s thiazole ring structure may contribute to its ability to scavenge free radicals and protect cells from oxidative stress .

Analgesic and Anti-Inflammatory Effects

Research suggests that thiazole derivatives, including our compound of interest, may possess analgesic and anti-inflammatory properties. These effects could be valuable in managing pain and inflammation-related conditions .

Antimicrobial and Antifungal Activity

Thiazoles have demonstrated antimicrobial and antifungal effects. Our compound might inhibit the growth of bacteria and fungi, making it a potential candidate for drug development in infectious diseases .

Neuroprotective Potential

The thiazole scaffold has been explored for its neuroprotective properties. This compound could play a role in safeguarding neurons and potentially mitigating neurodegenerative diseases .

Antitumor and Cytotoxic Activity

Thiazoles, including our compound, have shown promise as antitumor agents. Their cytotoxic effects on cancer cells make them interesting candidates for further investigation in oncology research .

Drug Development

Thiazoles serve as building blocks for various pharmaceutical compounds. Our compound’s structural features could inspire the development of novel drugs, such as antiretrovirals, antifungals, and antineoplastic agents .

Future Directions

Thiazoles and their derivatives have shown promise in various applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiazole moieties, such as 5-ethyl-N-((2-methylthiazol-4-yl)methyl)thiophene-2-sulfonamide, with wider therapeutic activity is a topic of interest for medicinal chemists .

Mechanism of Action

Target of Action

Thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs .

Mode of Action

These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH value can affect the stability of thiazole derivatives . Moreover, the compound’s solubility in different solvents can influence its distribution and bioavailability .

properties

IUPAC Name |

5-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S3/c1-3-10-4-5-11(17-10)18(14,15)12-6-9-7-16-8(2)13-9/h4-5,7,12H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMFGLAKQDUKOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCC2=CSC(=N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]thiophene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)pyridazin-4-one](/img/structure/B2366076.png)

![(E)-methyl 2-cyano-3-(4-oxo-2-(p-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2366078.png)

![1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2366081.png)

![[1,2,4]Triazolo[4,3-a]pyrimidin-3-amine;hydrobromide](/img/structure/B2366088.png)

![N-(5-chloro-2-methoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2366089.png)

![Thieno[3,4-c]pyridine-1,3-diamine](/img/structure/B2366098.png)